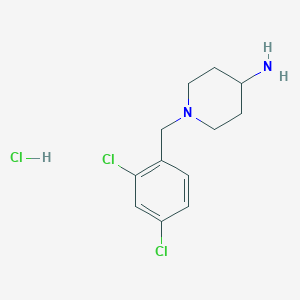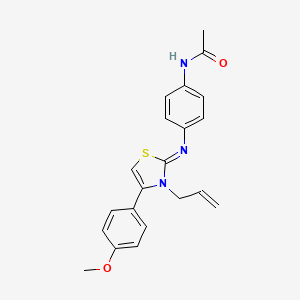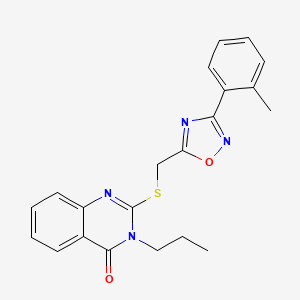
2-(5-Bromo-2-methylthiophen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
BMMA can be synthesized through several methods, including the reaction of 5-bromo-2-methylthiophene with chloroacetic acid in the presence of a catalyst, or by using bromoacetic acid and 5-bromo-2-methylthiophene in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.Molecular Structure Analysis
The molecular formula of BMMA is C7H7BrO2S. The InChI code is 1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) . The molecular weight is 235.1 .Applications De Recherche Scientifique
Synthesis Techniques
Research has led to the development of various synthesis techniques for thiophene derivatives, including 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid. One notable method is the Willgerodt-Kindler reaction under phase-transfer conditions, which has been effective for synthesizing novel (5-aryl-2-methylthiophen-3-yl)acetic acids from 3-aryl-3chloroacrylaldehydes (Podshibyakin et al., 2016).
Molecular Structure Analysis
Studies involving thiophene derivatives have also focused on understanding their molecular structures. For instance, density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics, including their frontier molecular orbitals and molecular electrostatic potential (Rizwan et al., 2021).
Chemical Reactivity and Transformations
The chemical reactivity of thiophene derivatives, such as 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid, is another area of research. Studies have investigated how these compounds react under various conditions, such as in the nitration process where transformations occur due to ipso attack of the nitryl cation (Mochalov et al., 1981).
Applications in Organic Electronics
Research has also explored the use of thiophene derivatives in the field of organic electronics. For example, the selective direct arylation of 3-bromo-2-methylthiophene to form a library of 2-aryl-4-bromo-5-methylthiophenes demonstrates their potential as building blocks for functional organic electronic materials (Vamvounis & Gendron, 2013).
Corrosion Inhibition
A unique application of thiophene derivatives is in corrosion inhibition. For instance, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, a thiophene derivative, has shown effectiveness as a corrosion inhibitor for zinc metal in hydrochloric acid solution (Assad et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid are currently unknown . The presence of the heterocyclic thiophene ring and carboxylic acid functionality suggests potential for exploring this molecule’s biological activity.
Mode of Action
It’s hypothesized that the compound may interact with specific enzymes or receptors in the body.
Result of Action
The molecular and cellular effects of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Bromo-2-methylthiophen-3-yl)acetic acid . .
Propriétés
IUPAC Name |
2-(5-bromo-2-methylthiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(3-7(9)10)2-6(8)11-4/h2H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQURUSYXUFAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1536868-96-8 |
Source


|
| Record name | 2-(5-bromo-2-methylthiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

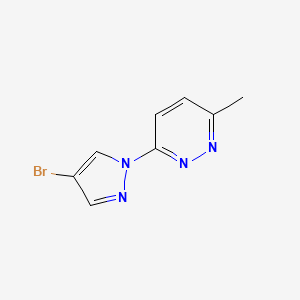
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2798555.png)
![N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2798557.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2798562.png)
![2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2798563.png)


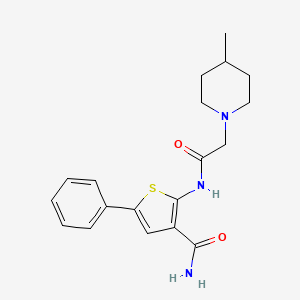

![N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2798570.png)
